4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and a thioxo group
Preparation Methods
The synthesis of 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and dimethyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the tetrahydropyrimidine ring. This is often achieved using a base such as sodium ethoxide in an organic solvent.
Thioxo Group Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thioxo group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar compounds to 4-(2-CHLOROPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include:
4-(2-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound differs by having an oxo group instead of a thioxo group, which may alter its chemical reactivity and biological activity.
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, affecting its solubility and potential interactions with biological targets.
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-methyl ester: The ester derivative may have different pharmacokinetic properties compared to the carboxamide form.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3OS |
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Molecular Weight |
295.79 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) |
InChI Key |
VQEXAUSMIYWWFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
Origin of Product |
United States |
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